4-Fluoro-1,3-dioxolan-2-one

Catalog No.
S717542
CAS No.
114435-02-8
M.F
C3H3FO3
M. Wt
106.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-1,3-dioxolan-2-one

CAS Number

114435-02-8

Product Name

4-Fluoro-1,3-dioxolan-2-one

IUPAC Name

4-fluoro-1,3-dioxolan-2-one

Molecular Formula

C3H3FO3

Molecular Weight

106.05 g/mol

InChI

InChI=1S/C3H3FO3/c4-2-1-6-3(5)7-2/h2H,1H2

InChI Key

SBLRHMKNNHXPHG-UHFFFAOYSA-N

SMILES

C1C(OC(=O)O1)F

Canonical SMILES

C1C(OC(=O)O1)F

Electrolyte Additive in Lithium Ion Batteries:

4-Fluoro-1,3-dioxolan-2-one, also known as fluoroethylene carbonate, finds significant application in scientific research surrounding Lithium Ion (Li-ion) batteries. Studies have demonstrated its effectiveness as an electrolyte additive, enhancing battery performance []. Its key contribution lies in promoting the formation of a stable and thin layer called the "solid electrolyte interphase (SEI)" on the electrode surface []. This SEI layer acts as a protective barrier, hindering undesirable reactions between the electrolyte and electrodes, ultimately leading to improved battery performance. Research suggests that incorporating 4-Fluoro-1,3-dioxolan-2-one into the electrolyte:

  • Increases cycling efficiency: By mitigating the detrimental effects of electrolyte decomposition on the electrodes, the battery retains a higher capacity over repeated charge-discharge cycles [].
  • Enhances discharge capacity retention: The formation of a stable SEI layer reduces capacity fade, allowing the battery to deliver a larger portion of its stored energy consistently [].

4-Fluoro-1,3-dioxolan-2-one is a fluorinated cyclic carbonate with the molecular formula C₃H₃FO₃ and a molecular weight of approximately 106.05 g/mol. It appears as a white or colorless to light yellow powder or liquid, depending on its form and purity. This compound is recognized for its unique structural features, including a dioxolane ring, which contributes to its chemical reactivity and potential applications in various fields such as pharmaceuticals and materials science .

Due to its functional groups. Notably, it can be synthesized through the stoichiometric reaction of chloroethylene carbonate with potassium fluoride. This reaction typically requires controlled conditions to manage the reactivity of the starting materials and to ensure the formation of the desired product .

Additionally, 4-fluoro-1,3-dioxolan-2-one participates in nucleophilic substitution reactions due to the presence of the fluorine atom, which can influence the reactivity of adjacent carbon atoms. This property makes it a valuable intermediate in organic synthesis.

4-Fluoro-1,3-dioxolan-2-one has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of fluorinated drugs.
  • Materials Science: In the development of new polymers or coatings that require enhanced thermal or chemical stability.
  • Agricultural Chemicals: Potential use in the formulation of agrochemicals due to its unique chemical properties.

Several compounds share structural similarities with 4-fluoro-1,3-dioxolan-2-one. These include:

Compound NameStructural FeaturesUnique Properties
4-Chloro-1,3-dioxolan-2-oneChlorine instead of fluorineDifferent reactivity profile due to chlorine
2-FluorodioxolaneFluorine substitution at different positionPotentially different biological activities
Ethylene carbonateLacks fluorine and dioxolane structureMore stable but less reactive than fluorinated versions

Uniqueness

The uniqueness of 4-fluoro-1,3-dioxolan-2-one lies in its combination of a dioxolane ring structure with a fluorine atom at a specific position. This configuration may lead to distinct chemical reactivity compared to its non-fluorinated counterparts or those with different halogens.

Direct Fluorination Approaches

Gas-Phase Fluorination of 1,3-dioxolan-2-one

Gas-phase fluorination represents the most straightforward synthetic approach for producing 4-fluoro-1,3-dioxolan-2-one from its parent compound, 1,3-dioxolan-2-one [1]. This methodology employs elemental fluorine gas as the fluorinating agent, typically diluted with nitrogen to control reactivity and prevent excessive side reactions [2]. The process involves the direct substitution of a hydrogen atom at the 4-position of the dioxolan ring with a fluorine atom through an electrophilic fluorination mechanism [3].

The fundamental reaction proceeds through the formation of a fluoronium ion intermediate, which subsequently undergoes nucleophilic attack by the substrate [4]. Japanese Patent 2000309583 describes a comprehensive process where 1,3-dioxolan-2-one is treated with fluorine gas or fluorine-nitrogen mixtures at temperatures ranging from -20°C to 100°C [2]. The reaction can be conducted either in a melt of the starting material or in an anhydrous hydrogen fluoride solution [2].

Experimental studies have demonstrated that direct fluorination without solvent at 50°C using 30% fluorine in nitrogen achieves 85% conversion with 86% selectivity toward 4-fluoro-1,3-dioxolan-2-one [3]. When conducted in hydrogen fluoride solution at 10°C, the conversion reaches 71% with an impressive 93% selectivity [3]. The reaction mechanism involves radical intermediates formed through hydrogen abstraction, followed by fluorine atom transfer to generate the desired fluorinated product [3].

Temperature control emerges as a critical parameter in gas-phase fluorination processes [5]. Higher temperatures generally increase reaction rates but may compromise selectivity due to competing side reactions such as over-fluorination and decomposition [3]. The optimal temperature window typically ranges between 0°C and 50°C, balancing reaction efficiency with product selectivity [5].

Reaction Kinetics and Optimization Parameters

The kinetics of direct fluorination reactions follow complex pathways influenced by multiple parameters including temperature, fluorine concentration, contact time, and substrate concentration [3]. Kinetic studies reveal that the reaction exhibits first-order dependence on both fluorine concentration and substrate concentration under typical reaction conditions [6].

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature0-50°CIncreases with temperature up to 50°CDecreases above 50°C
Fluorine Concentration5-30% in N₂Increases up to 30%Optimal at 15-20%
Contact Time10-40 hoursIncreases up to 30 hoursDecreases beyond 30 hours
Pressure1-3 atmMinimal effectSlight improvement at 2 atm

Activation energy calculations indicate a relatively low barrier of approximately 15-20 kcal/mol for the hydrogen abstraction step, consistent with the mild reaction conditions required [6]. The rate-determining step involves the initial hydrogen abstraction by fluorine radicals, followed by rapid fluorine atom transfer [3].

Flow rate optimization studies demonstrate that gas flow rates between 200-400 ml/min provide optimal mixing and heat transfer characteristics [5]. Lower flow rates result in incomplete conversion due to mass transfer limitations, while higher flow rates lead to inefficient fluorine utilization [5].

The reaction exhibits a pronounced solvent effect when conducted in solution [3]. Hydrogen fluoride emerges as the superior solvent, providing both solvation and additional fluoride ions that enhance reaction selectivity [3]. Alternative solvents such as perfluorinated compounds show moderate effectiveness but require higher reaction temperatures [3].

Scalability and Industrial Production Considerations

Industrial scalability of direct fluorination processes requires careful consideration of heat management, fluorine handling, and process safety aspects [5]. The highly exothermic nature of fluorination reactions necessitates sophisticated temperature control systems to prevent thermal runaway [5].

Commercial-scale production typically employs continuous flow reactors with integrated heat exchange systems [5]. These reactors feature perfluoroalkoxy or nickel-lined construction to withstand the corrosive fluorine environment [5]. Gas distribution systems ensure uniform fluorine contact while minimizing hot spot formation [5].

Material selection becomes critical at industrial scales, with reactor components requiring fluorine-resistant materials such as Inconel, Monel, or specialized fluoropolymer coatings [5]. Heat exchanger design must accommodate the high heat generation while maintaining precise temperature control across the reactor volume [5].

Economic considerations favor processes that maximize fluorine utilization efficiency [5]. Recycling systems for unreacted fluorine gas significantly improve process economics, though they require sophisticated purification systems to remove hydrogen fluoride and other byproducts [5]. Process modeling indicates that fluorine utilization efficiencies above 80% are necessary for economically viable large-scale production [5].

Production capacity scaling follows established chemical engineering principles, with reactor volumes ranging from pilot-scale units of 10-50 liters to commercial reactors exceeding 1000 liters [7]. Heat transfer limitations often dictate maximum practical reactor sizes, leading to modular approaches for large-capacity installations [7].

Metal Fluoride-Based Synthesis Routes

Halogen Exchange Mechanisms

Metal fluoride-based synthesis routes offer an alternative approach through halogen exchange reactions, typically starting from 4-chloro-1,3-dioxolan-2-one [3] [8]. This methodology relies on nucleophilic substitution mechanisms where fluoride ions displace chloride ions at the 4-position of the dioxolan ring [8].

Potassium fluoride emerges as the most commonly employed metal fluoride due to its high nucleophilicity and thermal stability [8]. The reaction mechanism proceeds through an SN2-type pathway, with the fluoride ion attacking the carbon-chlorine bond from the backside, resulting in inversion of stereochemistry [8]. This process requires activation through elevated temperatures or catalytic systems to overcome the strong carbon-chlorine bond [8].

The halogen exchange reaction typically requires temperatures between 80-120°C and reaction times ranging from 8-24 hours depending on the specific conditions employed [8]. Spray-dried potassium fluoride demonstrates superior reactivity compared to standard grades, attributed to increased surface area and reduced moisture content [8].

Mechanistic studies indicate that the reaction proceeds through initial coordination of the fluoride ion to the carbon center, followed by chloride departure in a concerted process [8]. The electron-withdrawing nature of the carbonyl group in the dioxolan ring activates the carbon-chlorine bond toward nucleophilic attack [8].

Alternative metal fluorides including cesium fluoride and rubidium fluoride exhibit enhanced reactivity due to their increased ionic character [8]. However, economic considerations typically favor potassium fluoride for large-scale applications [8]. Silver fluoride provides exceptional reactivity but requires careful handling due to light sensitivity and higher costs [8].

Catalytic Systems for Enhanced Conversion

Phase transfer catalysts significantly enhance the efficiency of metal fluoride-based synthesis routes by facilitating the transfer of fluoride ions from the solid phase into organic solution [8]. Quaternary ammonium salts, particularly tetrabutylammonium fluoride, demonstrate exceptional effectiveness in promoting halogen exchange reactions [8].

The catalytic mechanism involves the formation of lipophilic fluoride complexes that readily dissolve in organic solvents, dramatically increasing the effective fluoride concentration in the reaction medium [8]. Tetrabutylammonium fluoride forms stable complexes with additional fluoride ions, creating highly nucleophilic species capable of rapid halogen exchange [8].

Catalyst SystemConversion (%)Reaction Time (hours)Temperature (°C)
No catalyst4524120
Tetrabutylammonium fluoride85880
Crown ether + KF781290
Tetraethylammonium fluoride721085

Crown ethers represent another class of effective catalysts for metal fluoride reactions [8]. These macrocyclic compounds selectively bind metal cations, liberating fluoride ions with enhanced nucleophilicity [8]. The cavity size of the crown ether must match the ionic radius of the metal cation for optimal catalytic activity [8].

Ionic liquids have emerged as promising catalytic media for halogen exchange reactions [8]. These molten salts provide both catalytic activity and serve as reaction solvents, offering advantages in terms of fluoride solubility and thermal stability [8]. Imidazolium-based ionic liquids with fluoride anions demonstrate particular effectiveness [8].

The catalyst loading typically ranges from 5-20 mol% relative to the substrate, with higher loadings providing faster reaction rates but diminishing returns in terms of cost-effectiveness [8]. Catalyst recovery and recycling become important considerations for industrial applications, with some quaternary ammonium systems amenable to distillative separation [8].

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences the efficiency of metal fluoride-based synthesis routes through effects on fluoride ion solvation, substrate solubility, and mass transfer characteristics [8]. Polar aprotic solvents generally provide optimal conditions for halogen exchange reactions by stabilizing the transition state while avoiding competitive hydrogen bonding with fluoride ions [8].

N-methylpyrrolidone emerges as an exceptional solvent for potassium fluoride-based synthesis, achieving 85% yield of 4-fluoro-1,3-dioxolan-2-one with 99.8% purity [8]. This solvent's high dielectric constant and coordinating ability facilitate fluoride ion mobility while maintaining thermal stability at elevated reaction temperatures [8].

Acetonitrile demonstrates moderate effectiveness as a reaction medium, though longer reaction times are typically required compared to N-methylpyrrolidone [8]. The lower boiling point of acetonitrile limits reaction temperatures, necessitating extended heating periods to achieve complete conversion [8].

Dimethylformamide provides excellent fluoride ion solvation but may undergo decomposition at elevated temperatures, leading to byproduct formation [8]. The basic nature of dimethylformamide can also promote side reactions through deprotonation mechanisms [8].

SolventYield (%)Purity (%)Reaction Time (hours)
N-methylpyrrolidone8599.88
Acetonitrile6597.216
Dimethylformamide7295.512
Dimethyl sulfoxide7898.110

Aprotic solvents with high thermal stability and low nucleophilicity toward the substrate provide optimal reaction conditions [8]. The solvent must also facilitate product separation through distillation or extraction techniques while minimizing azeotrope formation [8].

Advanced Synthetic Strategies

Low-Temperature Synthesis Approaches

Low-temperature synthesis methodologies offer advantages in terms of reduced energy consumption, improved selectivity, and minimized side reaction formation [9]. These approaches typically employ highly reactive fluorinating agents or specialized catalytic systems that enable fluorination under mild conditions [9].

Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide and Selectfluor demonstrate exceptional activity at temperatures below 0°C [4]. These reagents operate through electrophilic mechanisms that complement the nucleophilic direct fluorination approaches [4]. The mild conditions preserve sensitive functional groups and prevent thermal decomposition [4].

Photocatalytic fluorination represents an emerging low-temperature approach utilizing visible light to activate fluorinating reagents [10] [11]. Decatungstate photocatalysts enable hydrogen abstraction followed by fluorine atom transfer at ambient temperatures [11]. This methodology provides excellent functional group tolerance and operates under mild, environmentally benign conditions [11].

Cryogenic fluorination using fluorine gas diluted in nitrogen at temperatures below -20°C offers enhanced selectivity through kinetic control [9]. The reduced reaction rates at low temperatures favor the desired monofluorination while suppressing over-fluorination and decomposition pathways [9].

Temperature RangeFluorinating AgentYield (%)Selectivity (%)
-20 to 0°CF₂/N₂ (5%)7592
0 to 25°CN-fluorobenzenesulfonimide6888
25 to 50°CSelectfluor8285
Ambient + lightPhotocatalytic6590

Microwave-assisted synthesis provides rapid heating while maintaining bulk temperatures below conventional thermal methods [12]. The selective heating of polar molecules enables efficient reaction progress without extensive thermal exposure [12]. This approach reduces reaction times from hours to minutes while maintaining high yields and selectivity [12].

Continuous Flow and Microreactor Technologies

Continuous flow synthesis methodologies offer significant advantages for fluorination reactions through enhanced heat and mass transfer, improved safety profiles, and precise reaction control [13]. Microreactor systems provide exceptional surface-area-to-volume ratios that facilitate rapid heat removal from highly exothermic fluorination reactions [13].

Flow microreactor systems enable the safe handling of fluorine gas through continuous dilution and precise flow control [13]. The reduced residence times minimize exposure to reactive intermediates while the enhanced mixing ensures uniform reaction conditions throughout the reactor volume [13]. Silicon-based microreactors demonstrate excellent chemical compatibility and thermal conductivity [13].

Temperature control in microreactor systems achieves precision within ±1°C through integrated heat exchange channels [13]. This level of control enables operation near optimal temperature windows while minimizing thermal fluctuations that could compromise selectivity [13]. The rapid heat transfer prevents hot spot formation that commonly occurs in batch reactors [13].

Residence time optimization in continuous flow systems typically ranges from 10 seconds to 10 minutes, depending on reaction conditions and desired conversion [13]. Shorter residence times favor selectivity but may compromise conversion, while longer times risk over-fluorination [13]. The plug flow characteristics of microreactors provide uniform residence time distribution [13].

Reactor TypeResidence TimeConversion (%)Selectivity (%)Throughput
Batch240 min857850 g/day
Microreactor5 min8789500 g/day
Flow tube15 min8285200 g/day
Packed bed30 min7982150 g/day

Process intensification through microreactor technology enables significant scale-up potential through numbering-up strategies [13]. Multiple parallel microreactors can achieve industrial production capacities while maintaining the advantages of microscale operation [13]. This approach offers greater operational flexibility and reduced capital investment compared to conventional scale-up [13].

Green Chemistry Perspectives in Fluoroethylene Carbonate Synthesis

Green chemistry principles guide the development of environmentally sustainable synthesis routes for 4-fluoro-1,3-dioxolan-2-one [12]. Atom economy considerations favor direct fluorination approaches that minimize waste generation and maximize the incorporation of starting materials into the final product [12].

Solvent-free synthesis methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying product purification [12]. These approaches typically employ solid-supported reagents or gas-phase reactions that avoid liquid waste streams [12]. The reduced solvent consumption also improves process economics and regulatory compliance [12].

Renewable feedstock utilization focuses on synthesis routes that employ bio-derived starting materials [12]. While 1,3-dioxolan-2-one itself can be synthesized from renewable carbon sources, the development of bio-compatible fluorinating agents remains an active area of research [12].

Energy efficiency optimization emphasizes low-temperature synthesis routes and process intensification technologies [12]. Microwave heating, photocatalysis, and flow chemistry approaches reduce energy consumption compared to conventional thermal methods [12]. These technologies also enable the use of renewable energy sources for process power [12].

Green Chemistry MetricConventional ProcessGreen AlternativeImprovement
Atom Economy (%)6589+37%
Energy Consumption (kJ/mol)450280-38%
Waste Generation (kg/kg product)8.52.1-75%
Solvent Usage (L/kg product)153-80%

Catalyst recycling and reuse strategies minimize waste generation from catalytic systems [12]. Heterogeneous catalysts amenable to filtration and regeneration provide superior environmental profiles compared to homogeneous systems requiring complex separation procedures [12]. Immobilized catalysts on solid supports enable continuous operation with minimal catalyst loss [12].

Physical Description

Liquid

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 14 of 26 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 12 of 26 companies with hazard statement code(s):;
H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

114435-02-8

General Manufacturing Information

All other chemical product and preparation manufacturing
1,3-Dioxolan-2-one, 4-fluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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